molecular formula C28H29N3O7 B12023179 2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate CAS No. 769148-58-5

2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate

Cat. No.: B12023179
CAS No.: 769148-58-5
M. Wt: 519.5 g/mol
InChI Key: RUYYXPZSIZNOSK-RDRPBHBLSA-N
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Description

2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes ethoxy, methoxy, and propoxy functional groups, as well as a hydrazono linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazono intermediate: This involves the reaction of 4-methoxyphenylhydrazine with an appropriate oxoacetyl compound under acidic or basic conditions.

    Condensation reaction: The hydrazono intermediate is then condensed with 2-ethoxy-4-formylphenyl 4-propoxybenzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and propoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate is unique due to its combination of functional groups and hydrazono linkage, which confer distinct chemical and biological properties

Properties

CAS No.

769148-58-5

Molecular Formula

C28H29N3O7

Molecular Weight

519.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C28H29N3O7/c1-4-16-37-23-11-7-20(8-12-23)28(34)38-24-15-6-19(17-25(24)36-5-2)18-29-31-27(33)26(32)30-21-9-13-22(35-3)14-10-21/h6-15,17-18H,4-5,16H2,1-3H3,(H,30,32)(H,31,33)/b29-18+

InChI Key

RUYYXPZSIZNOSK-RDRPBHBLSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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